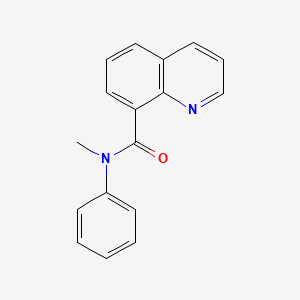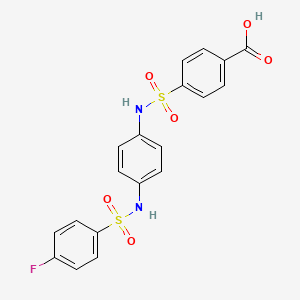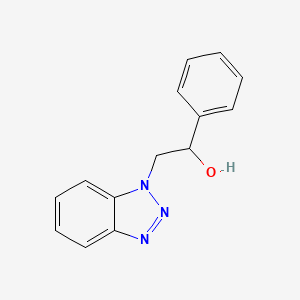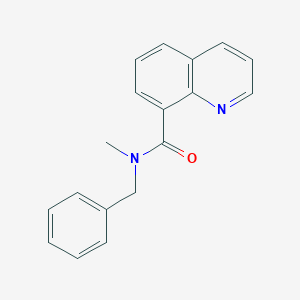
N-methyl-N-phenylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenylquinoline-8-carboxamide (abbreviated as MPQC) is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of N-methyl-N-phenylquinoline-8-carboxamide and its interactions with biological molecules.
3. Clinical Trials: Clinical trials are needed to evaluate the potential therapeutic applications of N-methyl-N-phenylquinoline-8-carboxamide in humans.
Overall, N-methyl-N-phenylquinoline-8-carboxamide is a promising candidate for use in various research areas. Its wide range of applications and potent biological activity make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-phenylquinoline-8-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages of N-methyl-N-phenylquinoline-8-carboxamide include:
1. Wide Range of Applications: N-methyl-N-phenylquinoline-8-carboxamide has been found to have a wide range of applications in various research fields.
2. Potent
Biologische Aktivität
N-methyl-N-phenylquinoline-8-carboxamide has been found to have potent biological activity, making it a promising candidate for use in various research areas.
Some of the limitations of N-methyl-N-phenylquinoline-8-carboxamide include:
1. Limited Availability: N-methyl-N-phenylquinoline-8-carboxamide is a synthetic compound and can be difficult to synthesize in large quantities.
2. Cost: N-methyl-N-phenylquinoline-8-carboxamide can be expensive to synthesize, which can limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-phenylquinoline-8-carboxamide. Some of the key areas where further research is needed include:
1. Development of New
Synthesemethoden
N-methyl-N-phenylquinoline-8-carboxamide can be synthesized using a multistep process involving the reaction of 8-hydroxyquinoline with N-methyl-N-phenylcarbamoyl chloride. The reaction results in the formation of N-methyl-N-phenylquinoline-8-carboxamide as a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the key research areas where N-methyl-N-phenylquinoline-8-carboxamide has been studied include:
1. Cancer Research: N-methyl-N-phenylquinoline-8-carboxamide has been found to have potential anticancer properties. Studies have shown that N-methyl-N-phenylquinoline-8-carboxamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2. Neurodegenerative Diseases: N-methyl-N-phenylquinoline-8-carboxamide has been found to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: N-methyl-N-phenylquinoline-8-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-methyl-N-phenylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(14-9-3-2-4-10-14)17(20)15-11-5-7-13-8-6-12-18-16(13)15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGNVNFBFCKZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7519301.png)
![2-[Furan-2-ylmethyl(methyl)amino]-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7519308.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-3-(methylsulfonylmethyl)benzamide](/img/structure/B7519313.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)

![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)